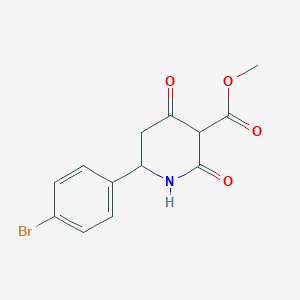

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate

Description

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate is a piperidine derivative featuring a 4-bromophenyl substituent at the 6-position, two ketone groups at the 2- and 4-positions, and a methyl ester at the 3-position. This compound’s structure is characterized by a six-membered piperidine ring, which is conformationally influenced by the electron-withdrawing dioxo groups.

Properties

IUPAC Name |

methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-19-13(18)11-10(16)6-9(15-12(11)17)7-2-4-8(14)5-3-7/h2-5,9,11H,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHBUXVKJEXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CC(NC1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of a condensation reaction followed by cyclization and esterification steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Hydroxyl derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester and keto groups may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The piperidine ring’s puckering is a critical structural parameter. Using Cremer-Pople coordinates (q, θ), the target compound’s conformation can be quantified. For six-membered rings, the amplitude (q) and phase angle (θ) describe deviations from planarity. The 2,4-dioxo groups likely enforce a flattened or chair-like conformation, reducing pseudorotation compared to non-ketone analogs. For example:

The target compound’s dioxo groups contrast with the planar pyridine ring in 6-(4-bromophenyl)-2-methylpyridine-3-carbaldehyde, highlighting flexibility differences. Structural validation tools like PLATON ensure accuracy in these comparisons.

Biological Activity

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate, with the CAS number 860788-46-1, is a synthetic compound belonging to the piperidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a dioxopiperidine ring with a bromophenyl substituent. This unique structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂O₄ |

| Molecular Weight | 316.15 g/mol |

| CAS Number | 860788-46-1 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and neurodegenerative diseases.

- Receptor Binding : The compound's structure allows it to interact with various receptors, which may modulate physiological responses. Its binding affinity to certain receptors is being explored for therapeutic applications.

- Antimicrobial Properties : Some investigations have indicated that derivatives of dioxopiperidine compounds possess antimicrobial activity, suggesting that this compound could have similar properties.

The exact mechanism of action for this compound involves its interaction with specific molecular targets:

- Target Enzymes : By inhibiting enzymes related to disease pathways, the compound may reduce the progression of diseases such as Alzheimer's or various cancers.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the piperidine class:

- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry evaluated similar dioxopiperidine derivatives for neuroprotective effects against oxidative stress in neuronal cells. The results indicated that modifications to the piperidine structure enhanced neuroprotective properties significantly.

- Antitumor Activity Assessment : Another research article highlighted the antitumor activity of piperidine derivatives in vitro and in vivo. The study found that certain derivatives demonstrated potent inhibition of tumor growth in mouse models .

- Pharmacokinetic Studies : Research focusing on the pharmacokinetics of related compounds suggested that structural modifications could enhance bioavailability and reduce toxicity, paving the way for safer therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.